molecular formula C12H8ClNO2 B13765812 2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine

2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine

Cat. No.: B13765812
M. Wt: 233.65 g/mol
InChI Key: ZCSUCDDCQNYNPV-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position and a methylenedioxyphenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic protocols to increase yield and reduce the use of expensive or hazardous reagents. For example, starting from 2-fluoro-4-methylpyridine, an optimized synthesis strategy can avoid the use of palladium as a catalyst and achieve higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol
  • 2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid

Uniqueness

2-Chloro-5-(3,4-methylenedioxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-chloropyridine

InChI

InChI=1S/C12H8ClNO2/c13-12-4-2-9(6-14-12)8-1-3-10-11(5-8)16-7-15-10/h1-6H,7H2

InChI Key

ZCSUCDDCQNYNPV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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